N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
New Synthetic Routes for Trifluoromethylated N-Heterocycles : Bazhin et al. (2015) developed novel synthetic routes to trifluoromethylated N-heterocycles, a category which includes compounds related to the one . These pathways involve condensations with bifunctional N-nucleophiles, presenting a convenient approach for creating complex molecular structures (Bazhin et al., 2015).
Creation of Benzofuran Derivatives : The work by El’chaninov et al. (2018) demonstrates the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, a compound structurally similar to the chemical . This research highlights the versatility of furan derivatives in synthesizing complex heterocyclic compounds (El’chaninov et al., 2018).
Biological Activities
Antiplasmodial Properties : Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines, revealing that certain benzamides exhibited promising activity against strains of Plasmodium falciparum. This study showcases the potential of compounds like the one for malaria treatment (Hermann et al., 2021).
Antiviral Activity Against Avian Influenza Virus : Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their anti-influenza A virus (subtype H5N1) activity. This research indicates the potential of structurally similar compounds in developing treatments for viral infections (Hebishy et al., 2020).
Pharmaceutical Applications
Synthesis of Potentially Bioactive Compounds : Abdel Hafez et al. (2001) discuss the synthesis of compounds from visnaginone, leading to a variety of derivatives including pyrazoline and isoxazoline derivatives. These syntheses pave the way for creating a range of bioactive molecules for pharmaceutical applications (Abdel Hafez et al., 2001).
Development of Novel Anticancer Agents : Romagnoli et al. (2015) report the design and synthesis of 3-arylaminobenzofuran derivatives, exhibiting significant antiproliferative activity against cancer cells. This research suggests the utility of furan-based compounds in cancer therapeutics (Romagnoli et al., 2015).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-27-9-7-25-16(17-6-3-8-28-17)11-15(24-25)12-23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-6,8,10-11H,7,9,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZKDXBQRNEXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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